(4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone
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Overview
Description
(4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone is a chemical compound that features a piperazine ring attached to a phenyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone typically involves the reaction of a piperazine derivative with a phenyl ketone and a thienyl compound. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors may also be explored to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. It could be investigated as a candidate for drug development, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring may interact with receptors or enzymes, modulating their activity. The phenyl and thienyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-Piperazin-1-ylphenyl)(2-furyl)methanone: Similar structure but with a furan ring instead of a thienyl ring.
(4-Piperazin-1-ylphenyl)(2-pyridyl)methanone: Contains a pyridine ring instead of a thienyl ring.
Uniqueness
(4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-piperazin-1-ylphenyl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-2-1-11-19-14)12-3-5-13(6-4-12)17-9-7-16-8-10-17/h1-6,11,16H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPBXFZHHXHAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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